3-Mercaptopropionic acid

Overview

Description

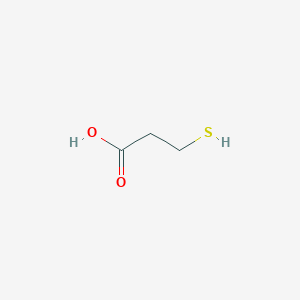

3-Mercaptopropionic acid (3-MPA) is an organosulfur compound (C₃H₆O₂S) with a thiol (-SH) and carboxylic acid (-COOH) functional group. It serves as a critical intermediate in organic sulfur metabolism, particularly in the degradation of sulfur-containing amino acids like methionine and dimethylsulfoniopropionate (DMSP) . Biochemically, 3-MPA is notable for its role as a potent inhibitor of fatty acid β-oxidation in mitochondria by forming 3-mercaptopropionyl-CoA and S-acyl-CoA derivatives, which block acyl-CoA dehydrogenases . Additionally, 3-MPA is a convulsant agent that inhibits glutamate decarboxylase (GAD), reducing γ-aminobutyric acid (GABA) levels in the brain, leading to seizures . Its applications span environmental detection (via HPLC), nanotechnology (as a quantum dot stabilizer), and industrial processes (e.g., mineral flotation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-mercaptopropionic acid involves the reaction of acrylonitrile with sodium hydrosulfide to obtain 2-sodium cyanoethanethiolate. This intermediate is then neutralized with an acid to produce 3-mercaptopropionitrile. Finally, the 3-mercaptopropionitrile is refluxed with an acid and distilled under reduced pressure to yield this compound .

Another method involves mixing sodium acrylate with sodium hydrosulfide or sodium sulfide, followed by the addition of sodium sulfide and sulfur powder. The mixture is then crystallized and acidified to obtain a solution of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of inexpensive raw materials and optimized reaction conditions to achieve high yields and purity. The process typically includes steps such as crystallization, acidification, and solvent recovery to minimize waste and improve efficiency .

Chemical Reactions Analysis

Thiol-Addition to Acrylic Acid

3-MPA is synthesized via Michael addition of hydrogen sulfide (H₂S) to acrylic acid under high pressure (3,037.5–6,750 kPa) in the presence of basic catalysts :Catalysts : Magnesium oxide (MgO) or Amberlyst A-21 resin (tertiary amine functional groups) .

| Catalyst | Pressure (kPa) | Conversion | Selectivity | Byproduct (TDPA) |

|---|---|---|---|---|

| MgO | 3,037.5 | 89% | 100% | <1% |

| Amberlyst A-21 resin | 3,037.5 | 95% | 98% | <2% |

Retro-Michael Reaction from Thiodipropionitrile

Thiodipropionitrile undergoes retro-Michael reaction with sodium hydrosulfide (NaSH) and NaOH to yield 3-mercaptopropionitrile, which is acid-hydrolyzed to 3-MPA :

Oxidation by Hydrogen Peroxide

3-MPA is oxidized to 3-sulfinopropionic acid (3-SPA) in acidic conditions via nucleophilic attack by H₂O₂ :Mechanism : Protonation of H₂O₂ enhances electrophilicity, enabling thiolate attack.

Deoxygenation of Sulfoxides

3-MPA reduces sulfoxides to sulfides using catalytic NBS or I₂ in acetonitrile :Conditions : Ambient temperature, 1–2 hr reaction time.

| Substrate | Catalyst | Yield |

|---|---|---|

| Diphenyl sulfoxide | NBS | 92% |

| Methyl phenyl sulfoxide | I₂ | 88% |

Bismuth(III) Complexation

3-MPA forms S,O-chelates with Bi(III) in aqueous perchloric acid, producing stable complexes :Stability Constants (log β) :

- : 12.3 ± 0.2

- : 22.1 ± 0.3

Heavy Metal Chelation in Flotation

3-MPA selectively depresses chalcopyrite (CuFeS₂) over galena (PbS) in mineral processing by forming stronger Cu²⁺ complexes :

| Metal Ion | Binding Energy (ΔE, kJ/mol) | Depressant Affinity |

|---|---|---|

| Cu²⁺ | -907.3 | 3-MPA > 3-MIBA > MAA |

| Pb²⁺ | -874.7 | 3-MIBA > 3-MPA > MAA |

Inhibition of Glutamate Decarboxylase (GAD)

3-MPA acts as a competitive inhibitor of GAD, reducing γ-aminobutyric acid (GABA) synthesis :Effect : Seizures in rodent models via GABA/glutamate imbalance .

Thioesterification in Protein Chemistry

3-MPA facilitates N→S acyl shifts in peptides, generating thioesters for native chemical ligation :Applications : Semisynthesis of erythropoietin (EPO) .

Gold Nanoparticle Capping

3-MPA stabilizes Au nanoparticles via Au-S bonds, enabling biomedical applications :Quantum Yield : Up to 45% for Ag-In-Zn-S QDs .

Cross-Linking in Polymers

Scientific Research Applications

Pharmaceutical Applications

1. Convulsant Agent

3-Mercaptopropionic acid is used as a convulsant agent in pharmacological research. It has been shown to induce seizures by inhibiting the enzyme glutamic acid decarboxylase, which decreases the levels of gamma-aminobutyric acid (GABA) in the brain. This effect has been utilized to develop chemical seizure models for studying epilepsy and related disorders .

Case Study: Seizure Model Development

A study detailed the pharmacokinetics of 3-MPA in a rat model, demonstrating its ability to induce seizures at varying doses. The findings indicated a significant increase in seizure frequency and intensity at higher doses, leading to the establishment of a reliable chemical seizure model .

2. Enzyme Inhibition

Research indicates that 3-MPA can act as an enzyme inhibitor, particularly affecting GABAergic neurotransmission. This property has implications for understanding seizure mechanisms and developing therapeutic strategies for epilepsy .

Nanotechnology Applications

1. Capping Agent for Nanoparticles

this compound is extensively used as a capping agent for various nanoparticles, including quantum dots. Its thiol groups facilitate the formation of self-assembled monolayers (SAMs), which are crucial for stabilizing nanoparticles and enhancing their functional properties.

| Nanoparticle Type | Application |

|---|---|

| ZnSe Quantum Dots | Electrochemical detection of dopamine |

| CdTe Quantum Dots | Biomedical labeling materials |

| Iron Oxide Nanoparticles | Extraction of metal ions from biological samples |

2. Gold Nanoparticles

3-MPA is employed to prepare hydrophilic gold nanoparticles due to its strong affinity for sulfur ligands, which aids in the stabilization and functionalization of these nanoparticles for biomedical applications .

Food Industry Applications

This compound serves as a flavoring agent in the food and beverage industry. Its unique taste profile enhances various products, particularly in dairy and confectionery items. The compound's antioxidant properties also contribute to food preservation by inhibiting oxidative degradation .

Material Science Applications

1. PVC Stabilizers

In material science, 3-MPA is utilized in the production of polyvinyl chloride (PVC) stabilizers. It acts as a chain transfer agent during polymerization processes, enhancing thermal stability and color retention in PVC products .

2. Biodegradable Polymers

Recent studies have explored the use of 3-MPA in synthesizing polyhydroxyalkanoates (PHAs), biodegradable polymers that have potential applications in scaffolding for tissue engineering and other biomedical uses .

Mechanism of Action

3-Mercaptopropionic acid exerts its effects primarily through its thiol group, which can form strong bonds with metals and other electrophiles. In biological systems, it acts as a competitive inhibitor of glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Electronic Properties

Key Structural Differences

- 3-MPA : CH₂SH-CH₂-COOH

- 3-Mercaptoisobutyric Acid : (CH₃)₂C(SH)-COOH (branched methyl group)

- Mercaptoacetic Acid : SH-CH₂-COOH (shorter carbon chain)

The branched structure of 3-mercaptoisobutyric acid enhances steric effects, while 3-MPA’s linear chain facilitates different binding modes with metal ions. Unlike L-cysteine and glutathione, 3-MPA lacks chirality, simplifying its coordination chemistry .

Electron-Donating Capacity (EHOMO)

- EHOMO Values (eV):

Electronegativity

Electronegativity follows:

Mercaptoacetic acid > 3-MPA > 3-Mercaptoisobutyric acid .

Lower electronegativity enhances 3-MPA’s ability to act as a Lewis base in metal coordination.

Chelation and Metal-Binding Efficiency

Binding Energies with Metal Ions

| Compound | Cu²+ Binding Energy | Pb²+ Binding Energy |

|---|---|---|

| 3-MPA | -1.25 eV | -0.98 eV |

| 3-Mercaptoisobutyric Acid | -1.10 eV | -1.15 eV |

| Mercaptoacetic Acid | -0.95 eV | -0.75 eV |

- Cu²+ : 3-MPA exhibits the strongest binding but poor flotation recovery due to excessive stability .

- Pb²+ : 3-Mercaptoisobutyric acid outperforms others, making it ideal for lead oxide mineral processing .

Enzyme Inhibition and Convulsant Effects

- GAD Inhibition : 3-MPA (IC₅₀: 0.1–0.5 mM) is a competitive inhibitor, while 4-deoxypyridoxine requires 10–50 mM for similar effects .

- Convulsant Potency: 3-MPA induces seizures without lethality, unlike 4-mercaptobutyric acid or dl-homocysteine.

- Mitochondrial Toxicity : 3-MPA induces the mitochondrial permeability transition (MPT), a pathway shared with valproic acid and salicylate in Reye’s syndrome .

Comparison with Other Thiol Dioxygenases

- 3-MPA Dioxygenase (MDO): Catalyzes 3-MPA to 3-sulfinopropionate, distinct from cysteine dioxygenase (CDO) and cysteamine dioxygenase (ADO) in substrate specificity .

- Catalytic Efficiency : MDO’s bidentate substrate binding at the iron center enables selective oxidation, unlike broader-spectrum thiol dioxygenases .

Mineral Flotation

- Selectivity : 3-MPA’s strong Cu²+ binding makes it less effective than 3-mercaptoisobutyric acid for Pb²+ recovery, but its electron-donating capacity enhances adsorption on chalcopyrite .

Nanotechnology

- Quantum Dot Stabilization : 3-MPA’s thiol group anchors to metal surfaces (e.g., ZnS), outperforming L-cysteine in stability due to simpler coordination .

Environmental Detection

- HPLC Sensitivity: Pre-column derivatization with monobromobimane allows 3-MPA detection at 0.35 μmol/L, critical for tracking DMSP degradation in marine environments .

Data Tables

Table 1: Electronic and Chelation Properties of Thiol-Based Compounds

| Compound | EHOMO (eV) | Electronegativity | Cu²+ Binding Energy (eV) | Pb²+ Binding Energy (eV) |

|---|---|---|---|---|

| 3-MPA | -0.24720 | Moderate | -1.25 | -0.98 |

| 3-Mercaptoisobutyric Acid | -0.24598 | Low | -1.10 | -1.15 |

| Mercaptoacetic Acid | -0.25017 | High | -0.95 | -0.75 |

Biological Activity

3-Mercaptopropionic acid (3-MPA) is a thiol compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology, metabolic studies, and its applications in various biochemical processes. This article delves into the biological activity of 3-MPA, highlighting its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic implications.

3-MPA primarily acts as an inhibitor of glutamate decarboxylase (GAD), which is crucial for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By inhibiting GAD, 3-MPA leads to decreased GABA levels, resulting in an excitatory imbalance that can induce seizures. Studies have shown that the inhibition of GAD activity varies between immature and adult rat brains, with immature rats exhibiting more pronounced GAD inhibition despite a delayed onset of seizures .

Inhibition of Fatty Acid Oxidation

In addition to its effects on neurotransmitters, 3-MPA has been shown to inhibit mitochondrial long-chain acyl-CoA dehydrogenase, leading to reduced beta-oxidation of fatty acids. This inhibition mimics features of Reye's syndrome in animal models, characterized by impaired ketogenesis and triglyceride accumulation in the liver . The morphological changes observed in liver cells under the influence of 3-MPA include mitochondrial damage and altered lipid metabolism.

Pharmacokinetics and Seizure Models

Recent studies have developed a chemical seizure model using 3-MPA to investigate its pharmacokinetics and effects on brain activity. Using microdialysis techniques combined with electrophysiological monitoring, researchers established dosing schemes that effectively induced seizures in animal models. The pharmacokinetic parameters indicated a significant increase in seizure frequency and intensity correlating with higher doses of 3-MPA . This model provides insights into the neurotransmitter dynamics during seizure events.

Comparative Biological Activity

The biological activity of 3-MPA can be compared with other mercapto acids regarding their selectivity and reactivity in various chemical processes. For instance, it has been shown to have superior electron supply capacity compared to other thiol compounds like 3-mercaptoisobutyric acid and mercaptoacetic acid. This property enhances its effectiveness as a selective depressant in flotation processes used for mineral separation .

Study on Glutamate Decarboxylase Inhibition

A pivotal study demonstrated that administration of 3-MPA resulted in significant decreases in GAD activity across different age groups of rats. The study quantified the GAD inhibition over time, revealing a marked difference between immature and adult rats. In adults, GAD activity decreased by 14.1% shortly after administration, while immature rats showed a dramatic initial decrease of 41.4% .

Reye's Syndrome Model

Another significant investigation utilized 3-MPA to explore metabolic dysfunctions akin to Reye's syndrome. The study revealed that perfusion with 3-MPA led to decreased ketone body production and an accumulation of triglycerides in liver tissues, mirroring the pathological features associated with this syndrome . These findings underscore the compound's relevance in studying metabolic disorders.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 3-MPA, and how do they influence experimental design?

- Methodological Insight : 3-MPA has a boiling point of 384.2 K (0.020 bar) and a melting entropy of 58.2 J/mol·K . These properties are critical for solvent selection in synthesis (e.g., avoiding decomposition at high temperatures). For reactions requiring proton transfer, note its gas-phase ion energetics (ΔrH° = 1420 ± 9.2 kJ/mol for C₃H₅O₂S⁻ + H⁺ → C₃H₆O₂S) . Use low-temperature reactors (<45°C) to maintain stability in aqueous applications .

Q. How is 3-MPA used to functionalize nanomaterials, and what parameters govern its efficacy?

- Experimental Design : 3-MPA stabilizes quantum dots (QDs) via thiol-metal bonding. Adjust pH to control dissociation: below pH 7.0, electrophoretic mobility is minimal due to protonated -SH groups; above pH 7.0, dissociation increases mobility . For CdS nanocrystals, optimize using chemometric tools (e.g., factorial design to test CdCl₂, Na₂S, and 3-MPA concentrations, reaction time, and temperature) .

Advanced Research Questions

Q. How do concentration and temperature affect 3-MPA's efficiency in heavy-metal remediation?

- Data-Driven Analysis : In soil washing, 0.2 N 3-MPA at 45°C removes 87.9% Hg and 75.2% Cr , while at 25°C, removal drops to 84.5% Hg and 63.5% Cr . Use the table below for optimization:

| 3-MPA Concentration | Temperature (°C) | Hg Removal (%) | Cr Removal (%) |

|---|---|---|---|

| 0.05 N | 35 | 52.35 | 51.37 |

| 0.2 N | 45 | 87.90 | 75.21 |

| 0.2 N | 25 | 84.53 | 63.45 |

| Source: Gholampour Arbastan et al. (2016) |

Q. What enzymatic pathways degrade 3-MPA, and how can they inform biotechnological applications?

- Mechanistic Insight : Variovorax paradoxus employs 3-mercaptopropionate dioxygenase to convert 3-MPA to 3-sulfinopropionate , which is metabolized to propionyl-CoA . This pathway enables polythioester biosynthesis. For engineered strains, validate activity via in vitro assays (e.g., oxygen uptake rates with purified enzyme) .

Q. How do contradictory data on 3-MPA’s surface interactions arise, and how can they be resolved?

- Case Study : Conflicting reports on QD-3-MPA electrophoretic mobility stem from pH-dependent dissociation. At pH 7.5, mobility increases due to deprotonation, but Ca²⁺ ions neutralize charges (confirmed via EGTA reversal) . Always standardize pH and ion concentrations in nanoparticle functionalization studies.

Q. Methodological Guidance

Q. What experimental design principles optimize 3-MPA-based synthesis protocols?

- Chemometric Approach : For CdS nanocrystals:

Full factorial design to screen variables (CdCl₂, Na₂S, 3-MPA concentrations, time, temperature).

Central composite design to refine parameters for maximum photoluminescence .

- Example: At 0.1 M 3-MPA , 60°C , and 2-hour reaction , emission intensity peaks due to balanced nucleation and growth .

Q. How should 3-MPA be handled to ensure reproducibility in biomaterial studies?

- Best Practices :

- Dissolve 3-MPA in acetic acid for reductive cleavage of disulfide bonds (e.g., in eggshell membrane scaffolds). Monitor dissolution time vs. temperature (higher temps reduce time but risk protein denaturation) .

- Store at <25°C in airtight containers to prevent oxidation (evidenced by WGK 1 hazard rating) .

Q. Data Interpretation Challenges

Q. Why do interfacial bonding studies of 3-MPA-modified polymers yield variable results?

Properties

IUPAC Name |

3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026775 | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

93 °C | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.218 AT 21 °C, 1.220-1.226 (20°) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR LIQUID, AMORPHOUS CRYSTALS | |

CAS No. |

107-96-0 | |

| Record name | 3-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.